

key features of 5-Tamra-dbcO for live-cell imaging

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Compound of Interest

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An In-depth Technical Guide to **5-TAMRA-DBCO** for Live-Cell Imaging

Introduction

5-TAMRA-DBCO is a fluorescent dye integral to modern biological research, particularly in the realm of live-cell imaging.[1][2] It consists of a tetramethylrhodamine (TAMRA) fluorophore, known for its brightness and photostability, conjugated to a dibenzocyclooctyne (DBCO) group.[1][3][4] This unique structure enables its use in copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][3] The DBCO moiety reacts efficiently and selectively with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it an ideal tool for labeling and visualizing biomolecules within living systems.[1][5] This guide provides a comprehensive overview of its features, quantitative properties, and detailed protocols for its application in live-cell imaging.

Core Features of 5-TAMRA-DBCO

- **Bioorthogonality:** The DBCO group's reaction with azides is highly selective and does not interfere with native biological processes, ensuring that imaging reflects true cellular events.[6]
- **Copper-Free Reaction:** The strain-promoted nature of the DBCO alkyne allows the reaction to proceed without a copper catalyst, which is toxic to cells and can damage certain fluorescent proteins.[1][5] This is a major advantage for live-cell and in vivo applications.[1]

- **Bright and Photostable Fluorescence:** The TAMRA component is a well-established fluorophore that offers bright, orange-red fluorescence and excellent photostability, making it suitable for long-term imaging experiments.^{[2][4][6]} Its fluorescence is largely insensitive to pH variations in the physiological range of 4 to 9.^[6]
- **High Reactivity:** The SPAAC reaction between DBCO and an azide is rapid and efficient, allowing for effective labeling at low concentrations and minimizing background noise.^{[3][7]} Studies have shown that the reaction of DBCO with an azide is approximately 5-fold faster and more efficient than with BCN, another common cyclooctyne.^{[7][8]}

Quantitative Data

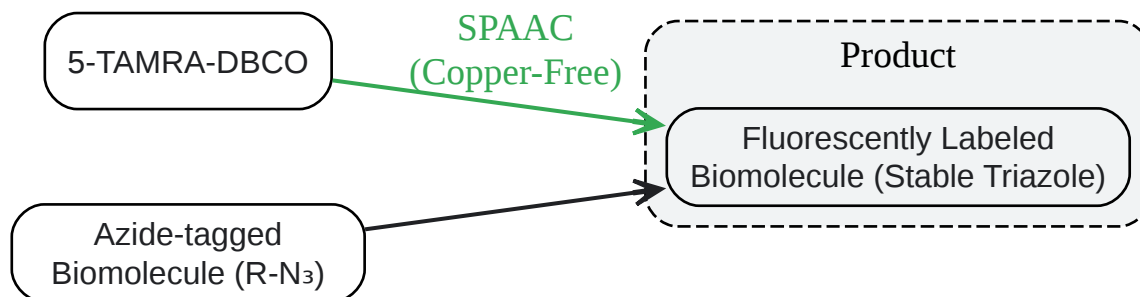
The photophysical and chemical properties of **5-TAMRA-DBCO** are summarized below. Values can vary slightly between suppliers.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~541-553 nm	^{[1][3][9]}
Emission Maximum (λ_{em})	~567-575 nm	^{[1][3][9]}
Molar Extinction Coefficient (ϵ)	~84,000 $\text{cm}^{-1}\text{M}^{-1}$	^{[3][9]}
Fluorescence Quantum Yield (Φ)	~0.1	^{[3][9]}
Molecular Formula	$\text{C}_{46}\text{H}_{42}\text{N}_4\text{O}_5$	^{[3][9]}
Purity (HPLC)	≥95%	^{[4][9]}
Solubility	Soluble in DMSO and DMF	^{[3][9]}

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

5-TAMRA-DBCO labels target molecules through a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this reaction, the DBCO ring, which is highly strained, readily undergoes a [3+2] cycloaddition with an azide group to form a stable triazole

ring. This reaction is highly specific and occurs efficiently under physiological conditions without the need for a catalyst.



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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Experimental Protocols

This section provides a detailed methodology for labeling azide-modified biomolecules in live mammalian cells with **5-TAMRA-DBCO**.

Materials and Reagents

- **5-TAMRA-DBCO**
- Anhydrous DMSO or DMF
- Mammalian cells expressing or metabolically incorporating an azide-tagged biomolecule (e.g., via ManNAz for glycans)
- Complete cell culture medium
- Dulbecco's Phosphate-Buffered Saline (D-PBS) with 1% Fetal Bovine Serum (FBS)
- Optional: Hoechst 33342 for nuclear counterstaining
- Optional: 4% formaldehyde in D-PBS for cell fixation

Stock Solution Preparation

- Prepare a 5 mM stock solution of **5-TAMRA-DBCO** in anhydrous DMSO or DMF.[\[6\]](#)[\[10\]](#)
- Vortex the solution thoroughly to ensure the solid is completely dissolved.
- Store the stock solution at -20°C, protected from light and moisture.[\[3\]](#)[\[9\]](#) It is recommended to store in small aliquots to avoid repeated freeze-thaw cycles.

Live-Cell Labeling Procedure

- Cell Seeding: Seed mammalian cells containing the azide-modified target onto a suitable imaging dish (e.g., glass-bottom dish) and culture overnight at 37°C in a 5% CO₂ incubator to allow for adherence.[\[10\]](#)[\[11\]](#)
- Washing: Gently wash the cells twice with pre-warmed D-PBS containing 1% FBS to remove any residual medium.[\[6\]](#)[\[10\]](#)
- Labeling Incubation: Prepare a working solution of **5-TAMRA-DBCO** in pre-warmed D-PBS with 1% FBS. The optimal concentration may vary, but a starting range of 5 to 30 µM is recommended.[\[6\]](#)[\[10\]](#) Add the labeling solution to the cells.
- Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[\[6\]](#)[\[10\]](#)
- Post-Labeling Wash: Aspirate the labeling solution and wash the cells four times with D-PBS containing 1% FBS to remove any unbound probe and reduce background fluorescence.[\[6\]](#)[\[10\]](#)
- Imaging: The cells are now ready for live imaging. Add fresh, pre-warmed imaging buffer or complete cell culture medium to the cells and proceed with fluorescence microscopy.

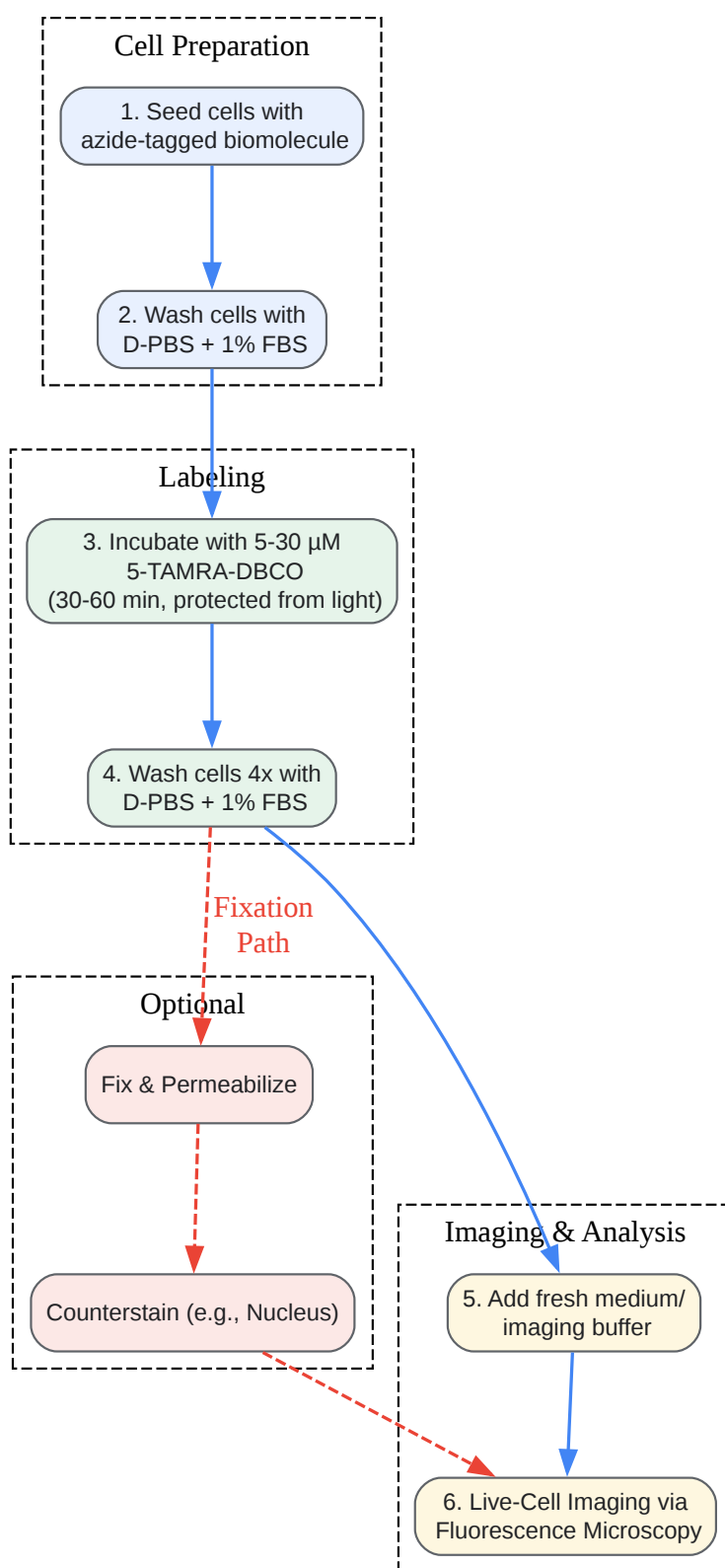
Optional Steps: Fixation and Counterstaining

- Fixation: After the final wash (step 5), you can fix the cells by adding 4% formaldehyde in D-PBS and incubating for 20 minutes at room temperature.[\[6\]](#)[\[10\]](#)
- Washing after Fixation: Wash the cells twice with D-PBS.[\[6\]](#)[\[10\]](#)
- Counterstaining: To visualize the nucleus, incubate the cells with Hoechst 33342 in D-PBS for 15 minutes at room temperature.[\[10\]](#)

- Final Wash: Wash the cells with D-PBS and image.

Experimental Workflow

The following diagram illustrates the key steps in a typical live-cell imaging experiment using **5-TAMRA-DBCO**.



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Workflow for live-cell labeling with **5-TAMRA-DBCO**.

Applications in Live-Cell Imaging

The versatility of the DBCO-azide ligation has made **5-TAMRA-DBCO** a valuable tool for various live-cell imaging applications:

- Metabolic Labeling: Visualizing newly synthesized biomolecules, such as glycans, proteins, or DNA, by metabolically incorporating azide-containing precursors.[10]
- Protein Labeling: Tracking the localization, trafficking, and dynamics of specific proteins that have been genetically engineered to include an azide-bearing unnatural amino acid.
- Cell Surface Labeling: Investigating the distribution and dynamics of cell surface receptors and other molecules.[5]

In summary, **5-TAMRA-DBCO** provides a robust and reliable method for fluorescently labeling biomolecules in their native cellular environment, offering researchers a powerful tool to unravel complex biological processes in real-time.

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